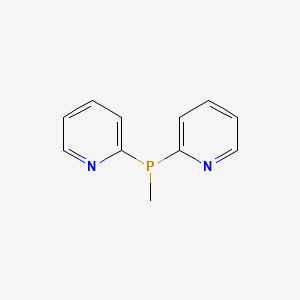
2,2'-(Methylphosphanediyl)dipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Methylphosphanediyl)dipyridine is an organic compound that belongs to the family of bipyridine derivatives. This compound is characterized by the presence of two pyridine rings connected by a methylphosphane group. It is known for its ability to form complexes with various transition metals, making it a valuable ligand in coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Methylphosphanediyl)dipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction between 2-pyridyl zinc halides and bromopyridines in the presence of a palladium catalyst . Another method is the Stille coupling, which uses organotin reagents and palladium catalysts .
Industrial Production Methods: Industrial production of bipyridine derivatives, including 2,2’-(Methylphosphanediyl)dipyridine, often employs metal-catalyzed cross-coupling reactions. These methods are favored due to their high efficiency and yield. The use of homogeneous and heterogeneous catalysts has been explored to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-(Methylphosphanediyl)dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylphosphane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a base and a suitable nucleophile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,2’-(Methylphosphanediyl)dipyridine involves its ability to form stable complexes with transition metals. These complexes can interact with various molecular targets, including enzymes and receptors. The compound’s effects are mediated through the coordination of its nitrogen atoms with metal centers, which can influence the activity of the target molecules .
Comparación Con Compuestos Similares
2,2’-(Methylphosphanediyl)dipyridine is unique due to the presence of the methylphosphane group, which distinguishes it from other bipyridine derivatives. Similar compounds include:
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable metal complexes.
4,4’-Bipyridine: Another bipyridine isomer, used in the synthesis of coordination polymers.
1,10-Phenanthroline: A related compound with similar coordination properties, often used in analytical chemistry.
The uniqueness of 2,2’-(Methylphosphanediyl)dipyridine lies in its specific structural features, which confer distinct chemical and physical properties compared to other bipyridine derivatives .
Propiedades
Número CAS |
83878-13-1 |
|---|---|
Fórmula molecular |
C11H11N2P |
Peso molecular |
202.19 g/mol |
Nombre IUPAC |
methyl(dipyridin-2-yl)phosphane |
InChI |
InChI=1S/C11H11N2P/c1-14(10-6-2-4-8-12-10)11-7-3-5-9-13-11/h2-9H,1H3 |
Clave InChI |
ZQQLOFNWSHLAGV-UHFFFAOYSA-N |
SMILES canónico |
CP(C1=CC=CC=N1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


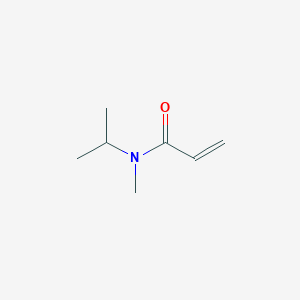
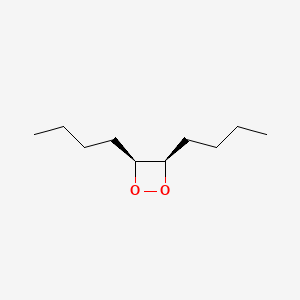
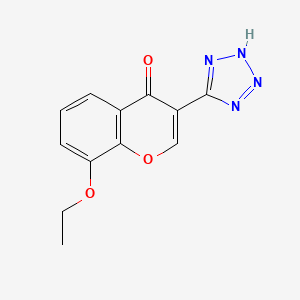
![2,2'-(Piperazine-1,4-diyl)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B14420863.png)

![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(propoxymethyl)phenyl]carbamate](/img/structure/B14420879.png)
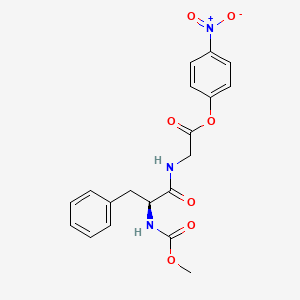
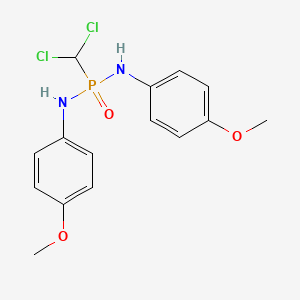
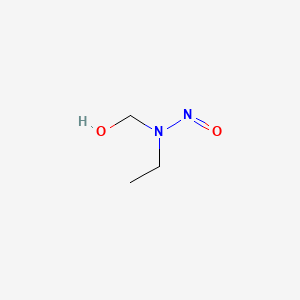
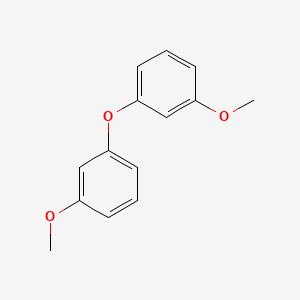

![7-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14420920.png)
![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)
![3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14420951.png)
